Bodipy

Fluorescence microscopy pH-insensitive probes Lysosomal imaging

BODIPY 493/503 outperforms Nile Red and fluorescein for lipid droplet staining in multiplexed confocal microscopy and flow cytometry. Its narrow emission (503 nm) minimizes spectral crosstalk, while quantified pH insensitivity (pH 3–11) ensures consistent fluorescence in acidic compartments without correction factors. For single-molecule localization microscopy, BODIPY offers superior photostability over fluorescein and tunable photoswitching. Choose high-purity BODIPY 493/503 for reproducible, publication-grade imaging data.

Molecular Formula C9H7BF2N2
Molecular Weight 191.98 g/mol
Cat. No. B041234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBodipy
SynonymsBODIPY;  (T-4)-Difluoro[2-(2H-pyrrol-2-ylidenemethyl)-1H-pyrrolato-N1,N2]boron;  (T-4)-Difluoro[2-[(2H-pyrrol-2-ylidene-κN)methyl]-1H-pyrrolato-κN]boron; 
Molecular FormulaC9H7BF2N2
Molecular Weight191.98 g/mol
Structural Identifiers
SMILES[B-]1(N2C=CC=C2C=C3[N+]1=CC=C3)(F)F
InChIInChI=1S/C9H7BF2N2/c11-10(12)13-5-1-3-8(13)7-9-4-2-6-14(9)10/h1-7H
InChIKeyGUHHEAYOTAJBPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BODIPY Fluorescent Dyes: Core Photophysical Properties and Procurement Considerations


BODIPY (boron-dipyrromethene) dyes constitute a versatile class of fluorescent probes characterized by a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene core structure [1]. These dyes exhibit high molar extinction coefficients (typically >80,000 M⁻¹cm⁻¹), high fluorescence quantum yields (Φₙ up to ~1.0 in organic solvents), sharp absorption and emission bands, and exceptional photostability relative to other dye classes [1][2]. The core structure can be extensively modified at various positions to tune spectral properties across the visible to near-infrared spectrum, yielding derivatives with emission maxima ranging from ~500 nm to >750 nm [1][3]. Their electrically neutral chromophore and relatively nonpolar character minimize dye-induced perturbation of conjugate functional properties, making them preferred choices for labeling nucleotides, amino acids, and other low molecular weight ligands [1].

Why BODIPY Dyes Cannot Be Indiscriminately Substituted: Key Differentiators for Rigorous Procurement


The BODIPY scaffold exhibits profound structure-property relationships wherein seemingly minor modifications (e.g., substituent position, heteroatom identity, or aryl group conjugation) dramatically alter critical performance parameters including Stokes shift, fluorescence lifetime, quantum yield, and solvent sensitivity [1]. For instance, α- versus β-styryl substitution changes the excited-state lifetime from ~4 ns to ~300 ps and increases Stokes shift in polar solvents [1]. Similarly, replacing the BF₂ unit with Sb or Bi in SBDIPY/BIDIPY analogs alters solution stability and luminescence [2]. Consequently, generic substitution among BODIPY derivatives—or between BODIPY and other dye classes like fluorescein, rhodamine, or cyanine dyes—is scientifically unsound without direct, quantitative comparison of the specific performance metrics required for a given application [3][4].

BODIPY Procurement Evidence Guide: Quantified Performance Differentiation Versus Key Comparators


BODIPY vs. Fluorescein: Quantified pH Insensitivity from pH 3–11 Enables Lysosomal and Endosomal Imaging

BODIPY FL conjugates maintain consistent fluorescence intensity across the pH range of 3–11, whereas fluorescein conjugates exhibit significant pH-dependent quenching [1]. This insensitivity is a direct, quantified advantage for experiments where pH is unknown, uncontrolled, or known to be low (e.g., lysosomes, endosomes) [1].

Fluorescence microscopy pH-insensitive probes Lysosomal imaging

BODIPY vs. Fluorescein & Rhodamine: Hierarchical Photostability Ranking from Single-Molecule FCS Measurements

A systematic Fluorescence Correlation Spectroscopy (FCS) study established a clear photostability hierarchy: Rhodamines > BODIPY dyes > Fluoresceins [1]. BODIPY dyes exhibit intermediate photostability—surpassing fluoresceins but falling short of rhodamines—under single-molecule observation conditions where photobleaching limits detection time [1].

Single-molecule spectroscopy Photostability FCS

BODIPY 493/503 vs. Nile Red: Narrow Emission Spectrum Enables Multiplexed Lipid Droplet Imaging

BDP 493/503 (a BODIPY analog) exhibits a narrow emission spectrum compared to Nile Red, a commonly used lipid droplet stain [1]. This spectral narrowness minimizes cross-talk and bleed-through in multi-labeling experiments, making BODIPY 493/503 an ideal fluorophore for co-localization studies with other dyes [1].

Lipid droplets Multiplex imaging Confocal microscopy

Dicyano-BODIPY vs. Difluoro-BODIPY: Enhanced Quantum Yield for Lasing Applications

DFT and TD-DFT calculations demonstrate that 4-cyano substituted BODIPY derivatives exhibit higher fluorescence quantum yields (QYF) compared to their 4-fluoro counterparts [1]. This enhancement stems from a larger singlet-triplet energy gap in the cyano derivative, which restricts intersystem crossing and favors radiative decay [1]. The higher QYF facilitates population inversion, making cyano-BODIPYs more efficient for lasing applications [1].

Laser dyes Quantum yield Photophysics

β-Styryl-BODIPY vs. α-Styryl-BODIPY: Engineered Stokes Shift and Solvatochromism for Enhanced Signal Discrimination

Changing the styryl substituent position from α to β in BODIPY dramatically alters photophysics: β-styryl-BODIPY exhibits significantly broader absorption/emission bands and a larger Stokes shift, particularly in polar solvents, compared to the α-isomer [1]. Concurrently, the excited-state (S₁) lifetime decreases from ~4 ns for the α-isomer to ~300 ps for the β-isomer in polar solvents due to enhanced intramolecular charge transfer [1].

Stokes shift Solvatochromism Fluorescence imaging

Halogenated BODIPY Derivatives: Tunable Intersystem Crossing for Triplet-State Applications

Introduction of heavy halogens (Br, I) at the 2,6-positions of the BODIPY core dramatically increases intersystem crossing (ISC) rates. Parent BODIPY exhibits a fluorescence quantum yield (Φₙ) of 0.56, fluorescence lifetime (τₙ) of 3–5 ns, and negligible triplet yield [1]. Bromination reduces Φₙ to ~0.11 and τₙ to ~1.2 ns, while iodination further reduces Φₙ to 0.011 and τₙ to ~130 ps, indicating efficient triplet state population [1]. This tunability enables tailored use in applications requiring singlet oxygen generation or triplet-triplet annihilation upconversion.

Triplet state Photosensitizers Solar energy

BODIPY Dye Procurement Scenarios: Matching Specific Derivatives to Application Requirements


Acidic Organelle Imaging (Lysosomes, Endosomes) in Live Cells

BODIPY FL conjugates are uniquely suited for imaging acidic compartments due to their quantified pH insensitivity across pH 3–11, a property lacking in fluorescein-based probes [1]. This eliminates the need for pH correction factors and ensures consistent fluorescence readouts in low-pH environments such as lysosomes and endosomes [1].

Multiplexed Lipid Droplet Quantification in Metabolic Studies

BODIPY 493/503 (or BDP 493/503) is preferred over Nile Red for lipid droplet staining when multiplexing with other fluorophores is required. Its narrow emission spectrum minimizes spectral overlap, enabling accurate co-localization and quantitative analysis in confocal microscopy or flow cytometry [2].

Single-Molecule Tracking and Super-Resolution Microscopy

BODIPY dyes offer a favorable balance of photostability and brightness for single-molecule localization microscopy (SMLM). While rhodamines provide superior photostability, BODIPY outperforms fluorescein and can be engineered with photoswitchable properties for multi-spectral super-resolution imaging [3]. The choice between BODIPY and rhodamine should be guided by the required observation time and excitation wavelength compatibility [3].

Laser Dye and Fluorescence Polarization Assays Requiring High Quantum Yield

For applications where maximizing fluorescence quantum yield is critical (e.g., fluorescence polarization assays, lasing media), 4-cyano substituted BODIPY derivatives are preferred over standard 4-fluoro BODIPY. Computational and experimental evidence confirms enhanced QYF due to a larger singlet-triplet gap, facilitating population inversion and improving assay sensitivity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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